The compound 10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide, commonly referred to as Lanreotide, is a synthetic cyclic octapeptide analogue of somatostatin. It is primarily used in the treatment of acromegaly and neuroendocrine tumors. The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
Lanreotide is derived from the natural peptide somatostatin and is produced through synthetic methods. It is available in various formulations for clinical use and is listed under the CAS number 127984-74-1. The molecular formula for Lanreotide is C54H69N11O10S2.
Lanreotide falls under the category of peptide drugs and is classified as an antineoplastic agent. Its mechanism of action involves binding to somatostatin receptors, influencing hormone secretion and cellular growth.
The synthesis of Lanreotide involves solid-phase peptide synthesis techniques. The process typically includes:
The synthesis requires careful control of reaction conditions to prevent side reactions and ensure high yields. The use of protecting groups for amino acids during the synthesis process is crucial to maintain the integrity of the peptide sequence.
Lanreotide's molecular structure features a cyclic arrangement with multiple functional groups including amines, hydroxyls, and carbonyls. The compound's complexity arises from its cyclic nature and the presence of sulfur atoms in its backbone.
Key structural data include:
Lanreotide undergoes various chemical reactions typical of peptides, including hydrolysis in aqueous environments which can lead to degradation. The compound's stability is influenced by pH and temperature conditions.
The degradation pathway often involves cleavage of peptide bonds under acidic or basic conditions, leading to smaller fragments which may have reduced biological activity.
Lanreotide exerts its effects by binding selectively to somatostatin receptors (SSTR), particularly SSTR2 and SSTR5. This binding inhibits the secretion of growth hormone and other hormones involved in cell proliferation.
Research indicates that Lanreotide can reduce levels of insulin-like growth factor 1 (IGF-1) in patients with acromegaly, leading to decreased tumor growth rates in neuroendocrine tumors.
Lanreotide exhibits characteristics typical of peptides:
Lanreotide is primarily used in clinical settings for:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1